Compound Description: This compound served as a starting material in the synthesis of 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide []. It features a benzamide core with a nitro group at the 3-position, a propylamino group at the 4-position, and a 4-methoxyphenyl group attached to the nitrogen of the amide.
Compound Description: This compound is a chalcone analog, characterized by its α,β-unsaturated ketone structure []. It features a 3,4-dimethoxyphenyl group at one end of the double bond and a 3-methyl-4-methoxyphenyl group at the other end, connected by a three-carbon linker containing the ketone functionality.
Compound Description: This compound is an acrylonitrile derivative featuring a Z-configured double bond []. One end of the double bond is substituted with a 3,4-dimethoxyphenyl group, while the other carries a 4-methoxyphenyl group, coupled with a nitrile group.
Compound Description: This series of compounds features a benzothiazepine core with a thienyl group at the 4-position and various substituents at the 8-position []. Notably, the series includes variations where the 2-position is substituted with either a 4-methoxyphenyl or a 3,4-dimethoxyphenyl group, showcasing systematic modifications to explore structure-activity relationships.
Compound Description: This compound features a benzazepine core structure with chlorine at the 6-position, a 4-methoxyphenyl group at the 1-position, and two methoxy groups at the 7- and 8-positions []. The synthesis involved an intramolecular condensation reaction.
Compound Description: Apremilast is a potent and orally active phosphodiesterase 4 (PDE4) inhibitor []. This compound features a complex structure that includes a methanesulfonyl group, an ethoxy group, and a 4-methoxyphenyl group, highlighting the exploration of diverse functional groups and substituents for optimizing PDE4 inhibitory activity.
Compound Description: This pair of compounds represents ferrocenyl-based benzimidazoles explored as potential anion sensors and antimalarial agents []. One compound carries a 4-methoxyphenyl substituent at the 2-position of the benzimidazole, while the other features a 3,4-dimethoxyphenyl group at the same position. This systematic variation allows for the assessment of the impact of these substituents on the compounds' electrochemical and biological properties.
Compound Description: These three compounds are coordination polymers incorporating transition metals (Cu, Co, Ni) and imidazole dicarboxylate ligands [, ]. The ligands used in these polymers are derived from either 2-(3-methoxyphenyl)-1H-imidazole-4,5-dicarboxylic acid (H3MOPhIDC) or 2-(3,4-dimethoxyphenyl)-1H-imidazole-4,5-dicarboxylic acid (H3DMOPhIDC). The different metal centers and ligand variations allow for the fine-tuning of the polymers' structures and properties, such as thermal stability and fluorescence.
1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles
Compound Description: This series of compounds was inspired by J147, a potential drug for treating Alzheimer's disease. These triazoles feature various aryl substituents at the 1- and 4-positions and a trifluoromethyl group at the 5-position []. Structural variations within this series, such as those in the 3,4-dimethoxyphenyl derivative, allow for the exploration of their effects on binding affinities and potential therapeutic benefits.
Compound Description: This series of compounds was designed as potential PI3Kδ inhibitors []. Structural modifications included incorporating different substituents, including 3,4-dimethoxyphenyl and 5-indolyl groups, to target specific interactions within the PI3Kδ binding site.
Compound Description: 25B-NBOMe is a synthetic psychedelic drug with potent hallucinogenic properties [, ]. It's a derivative of the phenethylamine class of compounds. The presence of multiple methoxy groups and a bromine atom on the phenyl ring contributes to its unique pharmacological profile.
Compound Description: This series of compounds incorporates both ferrocene and vanillin-derived moieties, including 3,4-dimethoxyphenyl groups, explored for their antimicrobial activity and interactions with DNA and bovine serum albumin (BSA) [].
Compound Description: This novel flavonoid was isolated from the bark of Millettia ovalifolia and showed significant inhibitory activity against carbonic anhydrase-II [].
Various Quinoline Derivatives
Compound Description: A series of quinoline derivatives, including acrylamides, chromenes, and benzochromenes, were synthesized and evaluated for their anticancer activity against the MCF7 breast cancer cell line []. Substituents on the quinoline ring included 3,4-dimethoxyphenyl and various other groups.
Compound Description: This study identified various phytochemicals in maple syrup, including lignans and a phenylpropanoid []. Among these, several compounds, including 5-(3′′,4′′-dimethoxyphenyl)-3-hydroxy-3-(4′-hydroxy-3′-methoxybenzyl)-4-hydroxymethyl-dihydrofuran-2-one and 2,3-dihydroxy-1-(3,4-dihydroxyphenyl)-1-propanone, feature dimethoxyphenyl or related moieties, highlighting the natural occurrence of these structural motifs.
Compound Description: This combretastatin A-4 analog displayed potent cytotoxic activity against hepatocellular carcinoma (HCC) both in vitro and in vivo []. It exhibited significant antitumor effects, inhibiting tubulin polymerization and inducing apoptosis in HCC cells.
Compound Description: CHF6001 is a highly potent and selective phosphodiesterase 4 (PDE4) inhibitor with significant anti-inflammatory activity []. It effectively inhibits various PDE4 isoforms and the release of inflammatory mediators like tumor necrosis factor-α and interferon-γ.
Trimers of N-alkylglycines
Compound Description: This series of compounds are trimers of N-alkylglycines, which have shown neuroprotective effects against excitotoxic damage []. The various alkyl substituents on the nitrogen atoms allow for the exploration of structure-activity relationships and optimization of neuroprotective activity.
Derivatives of 1-arenesulfonyl-2-arylpyrrolidine and piperidine
Compound Description: This series of compounds are derivatives of 1-arenesulfonyl-2-arylpyrrolidine and piperidine, which act as modulators of metabotropic glutamate receptors []. These compounds exhibit agonist or antagonist activity at these receptors, suggesting potential therapeutic applications for neurological and psychiatric disorders.
Compound Description: This patent describes a diverse series of 1,2-bis-sulfonamide derivatives designed as modulators of chemokine receptors []. These compounds target various chemokine receptors, which are involved in inflammatory and immune responses. Several compounds in this series contain either a 3,4-dimethoxyphenyl or a 4-methoxyphenyl group, highlighting the exploration of these substituents in modulating chemokine receptor activity.
Derivatives of pharmaceutically active isoindoline
Compound Description: This patent describes a series of isoindoline derivatives with potential therapeutic applications []. The compounds are structurally diverse and designed to target various biological pathways. One compound within this series, although not explicitly named but described by its structure, shares a significant structural similarity with N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)-4-nitrobenzamide. Both compounds feature a 3,4-dimethoxyphenyl moiety attached to a sulfonyl group, which is further linked to another aromatic ring.
Compound Description: This study investigates the degradation of modified polybutadiene polymers using olefin metathesis []. The modifications involved introducing various substituents, including 4-methoxyphenyl and 3,4-dimethoxyphenyl groups, onto the polymer backbone.
Compound Description: This patent describes a transdermal preparation containing a photosensitive non-steroidal anti-inflammatory drug (NSAID) and a UV blocker []. The formulation aims to improve the delivery and stability of the NSAID while providing photoprotection. The UV blocker 1-(3,4-Dimethoxyphenyl)-4,4-dimethyl-1,3-pentanedione was specifically mentioned in this patent.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.